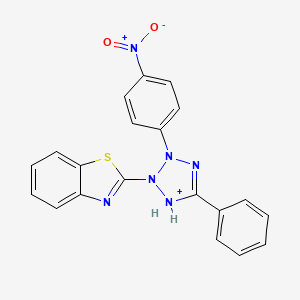
6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester is an organic compound that belongs to the class of esters It is characterized by the presence of a cyanophenyl group attached to a hexynoic acid methyl ester backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester typically involves the reaction of 3-cyanophenylacetylene with hex-5-ynoic acid methyl ester under specific conditions. The reaction is often catalyzed by palladium-based catalysts, such as palladium acetate, in the presence of a base like triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester or cyanophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes or receptors. The cyanophenyl group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(4-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester
- 6-(3-Methoxyphenyl)-hex-5-ynoic Acid Methyl Ester
- 6-(3-Nitrophenyl)-hex-5-ynoic Acid Methyl Ester
Uniqueness
6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester is unique due to the presence of the cyanophenyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and influences its reactivity and interactions in various chemical and biological contexts .
Propiedades
Número CAS |
864755-93-1 |
|---|---|
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
methyl 6-(3-cyanophenyl)hex-5-ynoate |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)9-4-2-3-6-12-7-5-8-13(10-12)11-15/h5,7-8,10H,2,4,9H2,1H3 |
Clave InChI |
ZPKFYXVNJZQHLK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCC#CC1=CC(=CC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


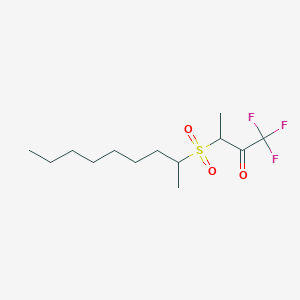
![2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine](/img/structure/B12527149.png)
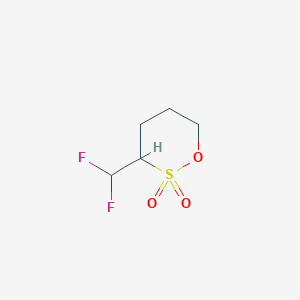
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)-](/img/structure/B12527154.png)
![5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole](/img/structure/B12527156.png)
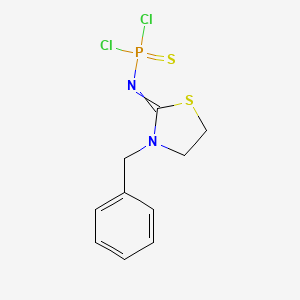
![7-(1-Aminoethyl)-6-bromo-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12527164.png)

![Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]-](/img/structure/B12527176.png)
![7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B12527186.png)
![2,6-DI-Tert-butyl-4-[3-(dimethylamino)propyl]phenol](/img/structure/B12527198.png)
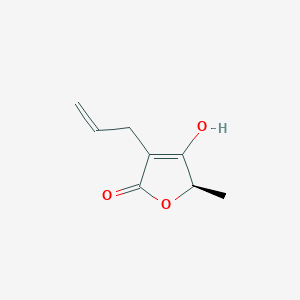
![3,3'-(Cyclopent-1-ene-1,2-diyl)bis[2-methyl-5-(phenylsulfanyl)thiophene]](/img/structure/B12527211.png)
